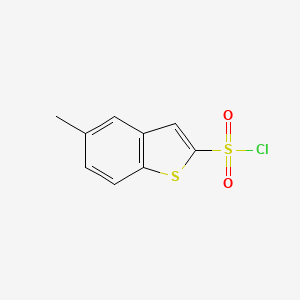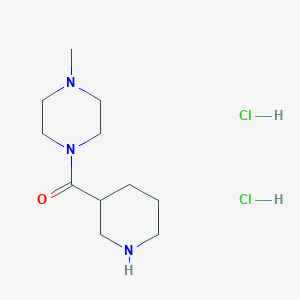
(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride
Descripción general
Descripción
“(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride” is a chemical compound with the molecular formula C11H23Cl2N3O . It has an average mass of 284.226 Da and a monoisotopic mass of 283.121826 Da . This compound is used in scientific research, particularly in the fields of pharmacology and medicinal chemistry due to its unique structure.
Physical And Chemical Properties Analysis
“(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride” has a molecular weight of 284.23 . Additional physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Template Generation in Synthesis of Zinc Phosphites and Phosphate
In a study by Wang et al. (2013), novel structure-directing agents (SDAs) were generated in situ for the synthesis of organically templated zinc phosphites/phosphates. These SDAs, generated through N-methylation transformations between methanol and organic cyclic aliphatic and aromatic amines, facilitated the preparation of compounds with unique structural features. This approach illustrates the role of N-methylated piperazine derivatives in directing the synthesis of inorganic-organic hybrid materials with potential applications in catalysis, separation, and ion exchange【Wang et al., 2013】(source).
Biological Activity of Piperazine Analogues
Nagaraj et al. (2018) synthesized novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and evaluated their antibacterial activity against human pathogenic bacteria. The study highlighted the potential of piperazine derivatives as frameworks for developing new antibacterial agents, showcasing the utility of such compounds in addressing microbial resistance【Nagaraj et al., 2018】(source).
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, incorporating piperazine and its modifications. This research underscores the significance of piperazine-based compounds in developing antimicrobials, reflecting their versatile pharmacophore in drug design and discovery【Patel et al., 2011】(source).
Electrochemical Oxidation Studies
A study by Elinson et al. (2006) investigated the indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones, demonstrating the conversion to α-hydroxyketals. This research highlights the utility of piperidine derivatives in synthetic organic electrochemistry, offering insights into novel oxidation pathways and synthetic strategies【Elinson et al., 2006】(source).
Safety And Hazards
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10;;/h10,12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOTIZPTQYRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383322 | |
| Record name | (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride | |
CAS RN |
690632-07-6 | |
| Record name | (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)

![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)
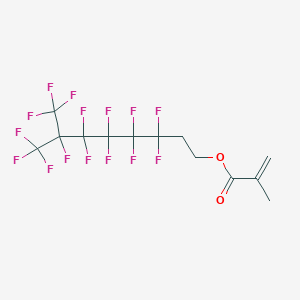
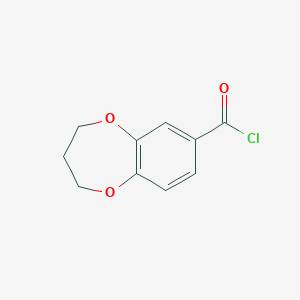
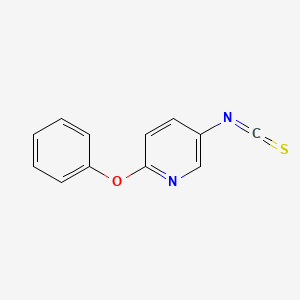
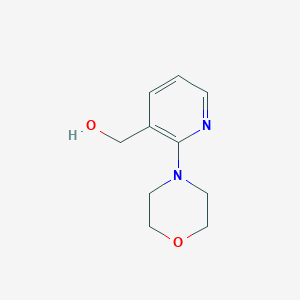




![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)

